molecular formula C21H25N3O4 B2907302 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2199973-95-8

3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2907302
CAS No.: 2199973-95-8
M. Wt: 383.448
InChI Key: IFNASDJRTZTXSR-UHFFFAOYSA-N
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Description

The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule featuring a combination of several functional groups, including a benzodioxine ring, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the ring-closing metathesis and coupling reactions, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives of the benzodioxine ring.

    Reduction: Alcohol derivatives of the benzodioxine ring.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel catalysts.

Biology

In biological research, this compound may serve as a probe to study the interactions of benzodioxine and piperidine derivatives with biological targets. It can be used in assays to investigate receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the benzodioxine and piperidine rings.

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions with amino acid residues. The dihydropyrimidinone core may also contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine ring and may exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and can serve as analogs for comparison.

    Dihydropyrimidinone derivatives: These compounds are known for their biological activities and can be compared to the target compound in terms of pharmacological properties.

Uniqueness

The uniqueness of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its combination of three distinct pharmacophores within a single molecule. This structural complexity allows for multiple modes of interaction with biological targets, potentially leading to enhanced efficacy and selectivity in therapeutic applications.

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-15(2)22-13-24(20(14)25)12-16-6-8-23(9-7-16)21(26)17-4-3-5-18-19(17)28-11-10-27-18/h3-5,13,16H,6-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNASDJRTZTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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